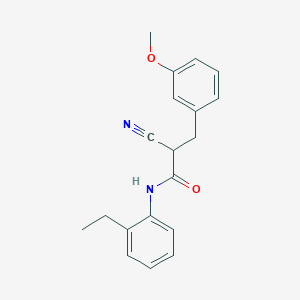

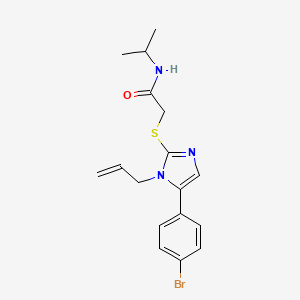

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide, also known as 2-CNE, is a chemical compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and has a melting point of 181-183 °C. 2-CNE has a variety of applications in both scientific research and industrial processes. It has been used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. In addition, it has been used in the production of a wide range of materials, including polyurethanes, polyesters, and polyamides.

Applications De Recherche Scientifique

Optical and Structural Properties

- Mechanofluorochromic Properties : The derivative 2-cyano-3-(3-methoxyphenyl)-2-propenamide exhibits unique optical properties, including a red-shift in emission peaks upon grinding due to a transformation from the crystalline to the amorphous phase. This is attributed to distinct face-to-face stacking modes and molecular interactions (Song et al., 2015).

Chemical and Molecular Interactions

- Crystal Packing : In ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, nonhydrogen bonding interactions like N⋯π and O⋯π play a significant role in crystal packing, demonstrating the versatility of these compounds in structural chemistry (Zhang, Wu, & Zhang, 2011).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research is crucial for understanding the protective applications of these compounds in material science (Abu-Rayyan et al., 2022).

Pharmaceutical and Medicinal Chemistry

- Cytotoxic Evaluation for Cancer Treatment : Derivatives like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide have been evaluated for their cytotoxic effects and potential in cancer treatment, especially against resistant cell lines, highlighting the medical significance of these compounds (Gomez-Monterrey et al., 2011).

Non-hydrogen Bond Type Interactions

- C⋯π Interaction : Unique C⋯π interactions of non-hydrogen bond type have been observed in derivatives like ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, offering insights into the unconventional bonding scenarios in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).

Antioxidant and Anticancer Activity

- Antioxidant and Anticancer Properties : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and found to exhibit significant antioxidant and anticancer activities, presenting potential therapeutic applications (Tumosienė et al., 2020).

Melatonin Receptor Binding Affinity

- Binding Affinities in Brain Receptors : Research on substituted phenylalkyl amides, including methoxy derivatives, has been conducted to understand their binding affinities to melatonin receptors in the brain. This is crucial for developing treatments for disorders related to melatonin imbalance (Garratt et al., 1996).

Propriétés

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-15-8-4-5-10-18(15)21-19(22)16(13-20)11-14-7-6-9-17(12-14)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYVVDXSVHCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)

![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)

![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)

![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)

![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)